N-(3-chlorophenyl)-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide
Overview
Description
N-(3-chlorophenyl)-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide, commonly known as CPTH-NFM, is a small molecule inhibitor that has gained attention in recent years due to its potential to target various diseases. This compound has been synthesized using a specific method that involves several steps. The mechanism of action of CPTH-NFM involves inhibition of the enzyme histone deacetylase 6 (HDAC6), which plays a crucial role in various cellular processes. Additionally, we will list future directions for research on this compound.
Mechanism of Action
CPTH-NFM inhibits N-(3-chlorophenyl)-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide by binding to its active site. N-(3-chlorophenyl)-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide is a class IIb histone deacetylase that is involved in the deacetylation of non-histone proteins, such as tubulin and heat shock protein 90 (HSP90). N-(3-chlorophenyl)-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide inhibition by CPTH-NFM leads to increased acetylation of these proteins, which in turn leads to altered cellular processes, such as microtubule dynamics and protein folding.
Biochemical and Physiological Effects:
CPTH-NFM has been shown to have several biochemical and physiological effects. In cancer cells, CPTH-NFM leads to decreased cell proliferation and increased cell death. In neurodegenerative diseases, CPTH-NFM leads to improved neuronal function and enhanced clearance of misfolded proteins. In inflammatory disorders, CPTH-NFM leads to decreased inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using CPTH-NFM in laboratory experiments include its specificity for N-(3-chlorophenyl)-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide, its ability to cross the blood-brain barrier, and its low toxicity. However, the limitations of using CPTH-NFM include its complex synthesis, its low solubility in water, and its potential off-target effects.
Future Directions
Future research on CPTH-NFM could focus on its potential to target other diseases, such as infectious diseases and metabolic disorders. Additionally, research could focus on optimizing the synthesis of CPTH-NFM to improve its solubility and reduce its cost. Finally, research could focus on developing more specific N-(3-chlorophenyl)-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide inhibitors that could be used in combination with CPTH-NFM to enhance its efficacy.
Scientific Research Applications
CPTH-NFM has been extensively studied for its potential to target various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. In cancer, N-(3-chlorophenyl)-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide overexpression has been linked to tumor growth and metastasis. CPTH-NFM has been shown to inhibit N-(3-chlorophenyl)-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide activity, leading to decreased cancer cell proliferation and increased cell death. In neurodegenerative diseases, N-(3-chlorophenyl)-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide has been implicated in the clearance of misfolded proteins, such as tau and alpha-synuclein. CPTH-NFM has been shown to enhance the clearance of these proteins, leading to improved neuronal function. In inflammatory disorders, N-(3-chlorophenyl)-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide has been linked to the regulation of inflammatory cytokines. CPTH-NFM has been shown to suppress the production of these cytokines, leading to decreased inflammation.
properties
IUPAC Name |
1-(3-chlorophenyl)-3-[[5-(naphthalen-2-yloxymethyl)furan-2-carbonyl]amino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3S/c24-17-6-3-7-18(13-17)25-23(31)27-26-22(28)21-11-10-20(30-21)14-29-19-9-8-15-4-1-2-5-16(15)12-19/h1-13H,14H2,(H,26,28)(H2,25,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEGPCQAIPGJSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=CC=C(O3)C(=O)NNC(=S)NC4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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